molecular formula C12H12N2S2 B073020 2,2'-Dithiodianiline CAS No. 1141-88-4

2,2'-Dithiodianiline

Cat. No.: B073020
CAS No.: 1141-88-4
M. Wt: 248.4 g/mol
InChI Key: YYYOQURZQWIILK-UHFFFAOYSA-N
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Description

2,2’-Dithiodianiline, also known as bis(2-aminophenyl) disulfide, is an organic compound with the molecular formula C12H12N2S2. It is characterized by the presence of two amino groups attached to benzene rings, which are linked by a disulfide bond. This compound is notable for its applications in various fields, including materials science and electrochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dithiodianiline can be synthesized through the oxidation of o-aminothiophenol. The process involves the slow addition of hydrogen peroxide to an aqueous solution of the sodium salt of o-aminothiophenol. This reaction forms the disulfide bond, resulting in the formation of 2,2’-Dithiodianiline .

Industrial Production Methods: The industrial production of 2,2’-Dithiodianiline follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The process typically involves the use of large-scale reactors and precise monitoring of temperature and pH levels to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dithiodianiline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Dithiodianiline has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,2’-Dithiodianiline is unique due to its disulfide bond, which imparts distinct redox properties. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of 2,2’-Dithiodianiline.

Properties

IUPAC Name

2-[(2-aminophenyl)disulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12N2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYOQURZQWIILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

193402-55-0
Record name Poly(2,2′-dithiodianiline)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193402-55-0
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DSSTOX Substance ID

DTXSID2061561
Record name Benzenamine, 2,2'-dithiobis-
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Molecular Weight

248.4 g/mol
Source PubChem
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CAS No.

1141-88-4
Record name Bis(2-aminophenyl) disulfide
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Record name 2,2'-Diaminodiphenyldisulfide
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Record name 2,2'-Dithiodianiline
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Record name Benzenamine, 2,2'-dithiobis-
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Record name Benzenamine, 2,2'-dithiobis-
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Record name 2,2'-dithiodianiline
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Record name 2,2'-DIAMINODIPHENYL DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2'-dithiodianiline?

A1: The molecular formula of this compound is C12H12N2S2, and its molecular weight is 248.37 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including FTIR [, , ], Raman [], XPS [], and UV-Vis spectroscopy [, ]. These techniques provide information about the functional groups, bonding, and electronic structure of the molecule.

Q3: How does this compound perform under various conditions?

A3: this compound exhibits interesting properties under different conditions. For instance, it can be polymerized to form poly(this compound) using sodium dichromate [] or electrochemically. [, ] This polymer has potential applications in areas like energy storage. [, ]

Q4: What are the potential applications of this compound in material science?

A4: Due to the presence of the disulfide bond, this compound is being explored for its potential in creating self-healing polymers. [] Additionally, it is being investigated as a component in electrode materials for lithium batteries. []

Q5: Does this compound participate in any known catalytic reactions?

A5: While this compound itself might not be a catalyst, it serves as a versatile building block in organic synthesis. It's involved in various reactions, including nucleophilic substitution at the S–S bond, leading to the formation of heterocyclic compounds like benzothiazines. [, , , , , , , ]

Q6: Have there been any computational studies on this compound?

A6: Yes, computational studies have investigated the interaction of this compound and its derivatives with cucurbiturils (CBn) to understand host–guest complexation. [] These studies provide insights into binding affinities, pKa modulation, and potential applications in agrochemicals.

Q7: How does modifying the structure of this compound affect its properties?

A7: Structural modifications, such as introducing substituents on the aromatic rings or changing the length of the alkyl chain in reactions with ketones, can significantly influence the reaction products and their properties. [, , , , ] This highlights the importance of structure-activity relationships in understanding the reactivity and applications of this compound.

Q8: What is known about the stability of this compound and its formulations?

A8: Research indicates that cucurbiturils can enhance the stability of this compound and its derivatives in aqueous solutions. [] This finding suggests potential strategies for formulating this compound to improve its stability for various applications, such as agrochemicals.

Q9: What analytical methods are used to characterize and quantify this compound?

A9: Various analytical methods have been employed to characterize and quantify this compound and its derivatives. These include:

  • Spectroscopic techniques: FTIR, Raman, XPS, and UV-Vis spectroscopy for structural characterization. [, , ]
  • Electrochemical techniques: Cyclic voltammetry for studying redox properties. [, , ]
  • Microscopy: SEM for morphological analysis. [, ]

Q10: What is known about the dissolution and solubility of this compound?

A11: The solubility of this compound and its derivatives is a crucial factor for their application. Studies have shown that complexation with cucurbiturils can improve their aqueous solubility, making them more suitable for applications like agrochemicals. []

Q11: What are the potential cross-disciplinary applications of this compound?

A11: Research on this compound spans various disciplines, including:

  • Polymer chemistry: Development of self-healing polymers and electrode materials. [, ]
  • Organic synthesis: Synthesis of heterocyclic compounds with potential pharmaceutical applications. [, , , , , , , ]
  • Electrochemistry: Development of new electrode materials for batteries and sensors. [, , , , ]
  • Agricultural sciences: Exploration as a potential bioherbicide. [, ]

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